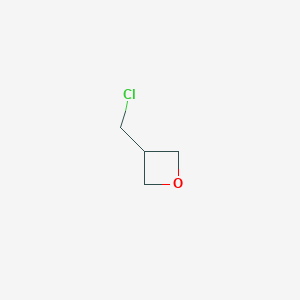
3-(Chloromethyl)oxetane
描述
3-(Chloromethyl)oxetane is a heterocyclic organic compound characterized by a four-membered ring structure containing three carbon atoms and one oxygen atom. The compound is notable for its high ring strain, which imparts unique reactivity and properties. It is used in various fields, including medicinal chemistry and materials science, due to its ability to undergo diverse chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: 3-(Chloromethyl)oxetane can be synthesized through several methods. One common approach involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures (around 150°C). This method yields oxetane with a moderate efficiency, though it can produce various by-products . Another method involves the reaction of N,N-dimethylformamide with thionyl chloride to produce a Vilsmeier reagent, which then reacts with appropriate precursors to form this compound .
Industrial Production Methods: Industrial production of this compound often employs continuous processes to ensure consistent quality and yield. For instance, a method involving the continuous addition of monomeric 3,3-bis(chloromethyl)oxetane with a triethylaluminum catalyst has been documented . This process allows for the efficient removal of the polymer product, balancing the feedstock and maintaining steady production.
化学反应分析
Types of Reactions: 3-(Chloromethyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as azides or carboxylates, to form new derivatives.
Ring-Opening Reactions: Due to the ring strain, oxetane rings are prone to ring-opening reactions, which can be catalyzed by acids or bases.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, though these are less common compared to substitution and ring-opening reactions.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium carboxylate.
Catalysts: Triethylaluminum, acids, and bases.
Conditions: Elevated temperatures, specific solvents like dimethyl sulfoxide (DMSO).
Major Products:
Substituted Oxetanes: Formed through nucleophilic substitution.
Ring-Opened Products: Resulting from ring-opening reactions, often leading to linear or branched compounds.
科学研究应用
作用机制
The mechanism by which 3-(Chloromethyl)oxetane exerts its effects is primarily through its high ring strain, which makes it highly reactive. The strained C−O−C bond angle exposes the oxygen lone pair of electrons, allowing the oxetane to act as a good hydrogen-bond acceptor and a Lewis base . This reactivity facilitates various chemical transformations, making it a versatile intermediate in synthetic chemistry.
相似化合物的比较
- 3,3-Bis(chloromethyl)oxetane
- 3,3-Bis(azidomethyl)oxetane
- 2-Methyloxetane
- 3-Methyloxetane
- 3-Azidooxetane
- 3-Nitrooxetane
- 3,3-Dimethyloxetane
- 3,3-Dinitrooxetane
Comparison: 3-(Chloromethyl)oxetane is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other oxetane derivatives. For instance, 3,3-bis(chloromethyl)oxetane has two chloromethyl groups, making it more reactive in substitution reactions but also more challenging to handle due to increased toxicity . In contrast, this compound offers a balance of reactivity and stability, making it a preferred choice for various applications.
属性
IUPAC Name |
3-(chloromethyl)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-1-4-2-6-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPUPFCIDWQWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619740 | |
| Record name | 3-(Chloromethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87498-55-3 | |
| Record name | 3-(Chloromethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)oxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


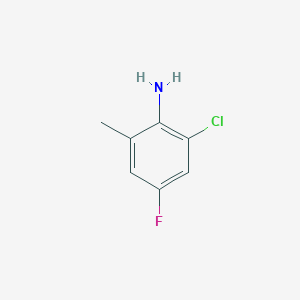
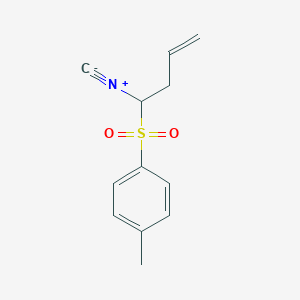
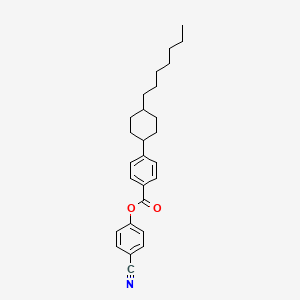
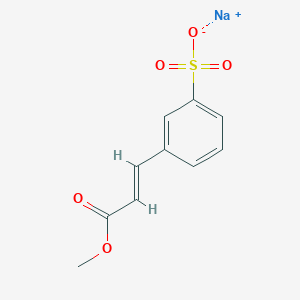

![1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol](/img/structure/B1603762.png)
![N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B1603765.png)

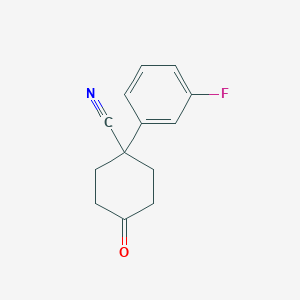

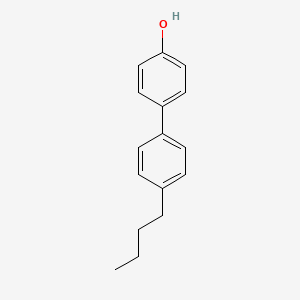
![1-(Spiro[indoline-3,4'-piperidin]-1-YL)ethanone hcl](/img/structure/B1603773.png)

![2-Chlorothieno[3,2-b]pyridin-3-amine](/img/structure/B1603776.png)
